N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound with significant potential in pharmaceutical research. Its molecular formula is CHN3S, and it has a molecular weight of approximately 351.48 g/mol. The compound is characterized by the presence of a sulfonamide group, which is often associated with biological activity, particularly in medicinal chemistry.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is listed for research purposes. It is important to note that the compound is primarily intended for in vitro studies and has not been approved for therapeutic use by regulatory bodies such as the FDA .
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Technical Details: The synthesis may require specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate the reactions under controlled conditions.
The molecular structure of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be represented using various notations:
InChI=1S/C17H21NO3S2/c19-16(17-6-3-11-22-17)9-10-18-23(20,21)15-8-7-13-4-1-2-5-14(13)12-15/h3,6-8,11-12,16,18-19H,1-2,4-5,9-10H2
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3=CC=CS3)O
These representations illustrate the compound's complex structure featuring a naphthalene core with various functional groups attached .
The compound's molecular weight is 351.48 g/mol, and it features multiple functional groups that contribute to its chemical behavior and potential reactivity.
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide may undergo various chemical reactions typical of sulfonamides:
Technical Details: Reaction conditions such as temperature and pH can significantly influence the outcomes and yields of these reactions.
While specific mechanisms for N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are not extensively documented in literature, compounds with similar structures often exhibit their effects through interactions with biological targets such as enzymes or receptors.
While detailed physical properties like boiling point and melting point are not readily available for this compound due to its research-focused nature, general observations include:
The compound's reactivity is influenced by its functional groups:
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has potential applications in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4